4-Bromo-5-fluoro-2-methoxyphenol

Medicinal Chemistry Lipophilicity ADME Property Prediction

This exact dual-halogenated phenol (Br at C4, F at C5, OMe at C2) enables controlled, sequential functionalization via Pd-catalyzed cross-coupling and nucleophilic aromatic substitution, while fluorine modulates metabolic stability and binding interactions. Reproducible SAR and library synthesis depend on this specific substitution pattern; analogs alter lipophilicity and reactivity.

Molecular Formula C7H6BrFO2
Molecular Weight 221.02 g/mol
CAS No. 886510-25-4
Cat. No. B1294193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-methoxyphenol
CAS886510-25-4
Molecular FormulaC7H6BrFO2
Molecular Weight221.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1O)F)Br
InChIInChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3
InChIKeyBJNIUDHOXUKBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-methoxyphenol (CAS 886510-25-4): Baseline Properties & Research-Grade Identity


4-Bromo-5-fluoro-2-methoxyphenol (CAS: 886510-25-4) is a halogenated phenolic building block defined by its specific 4-bromo, 5-fluoro, and 2-methoxy substitution pattern on a phenyl ring [1]. This substitution pattern imparts a calculated LogP (XLogP3) of 2.8, a topological polar surface area (TPSA) of 29.5 Ų, and a melting point range of 80-83°C, characteristics that define its behavior in organic synthesis and preliminary biological studies [1]. While marketed as a research chemical for applications including an inhibitor of *Mycobacterium tuberculosis* enoyl-ACP reductase (InhA), primary literature detailing direct, quantitative biological activity for this exact compound is currently limited .

4-Bromo-5-fluoro-2-methoxyphenol: Why Analog Substitution Introduces Uncontrolled Variables


Generic substitution with a related analog, such as 4-Bromo-2-methoxyphenol (CAS 7368-38-7) or 5-Fluoro-2-methoxyphenol (CAS 72955-97-6), introduces distinct and uncontrolled changes in molecular properties, including lipophilicity and electronic distribution [1]. For instance, the absence of the fluorine atom in 4-Bromo-2-methoxyphenol reduces its electron-withdrawing capacity, while the presence of a fluorine but absence of a bromine in 5-Fluoro-2-methoxyphenol alters its potential for cross-coupling reactions and binding interactions [2][3]. These differences can directly impact the yield of a synthetic step, the binding affinity in a biological assay, or the physical property of a final material, underscoring the necessity of using the exact specified compound for reproducible and interpretable research [1].

Quantitative Differentiation Evidence for 4-Bromo-5-fluoro-2-methoxyphenol vs. In-Class Analogs


Calculated Lipophilicity (XLogP3) of 4-Bromo-5-fluoro-2-methoxyphenol vs. Non-Fluorinated Analog

The presence of both bromine and fluorine substituents in 4-Bromo-5-fluoro-2-methoxyphenol results in a computed XLogP3 of 2.8, which is higher than that of the non-fluorinated analog 4-Bromo-2-methoxyphenol (XLogP3 = 2.2) [1][2]. This difference of +0.6 log units indicates a quantifiably higher lipophilicity, which can influence membrane permeability and non-specific binding in biological assays [1].

Medicinal Chemistry Lipophilicity ADME Property Prediction

Molecular Weight Difference: 4-Bromo-5-fluoro-2-methoxyphenol vs. 5-Fluoro-2-methoxyphenol

The replacement of the 4-bromo atom with a hydrogen atom yields 5-Fluoro-2-methoxyphenol (CAS 72955-97-6), which has a molecular weight of 142.13 g/mol [1][2]. 4-Bromo-5-fluoro-2-methoxyphenol has a molecular weight of 221.02 g/mol, a difference of +78.89 g/mol [1]. This substantial mass difference provides a distinct and verifiable analytical signature for LC-MS method development and reaction monitoring .

Chemical Synthesis LC-MS Method Development Mass Spectrometry

Functional Group Array: Dual Halogenation for Orthogonal Cross-Coupling vs. Mono-Halogenated Analogs

4-Bromo-5-fluoro-2-methoxyphenol contains a bromine atom and a fluorine atom on the same aromatic ring, in contrast to analogs like 4-Bromo-2-methoxyphenol (bromine only) or 5-Fluoro-2-methoxyphenol (fluorine only) [1][2]. This specific array enables the potential for chemoselective and sequential cross-coupling reactions, where the bromine atom serves as a handle for transition metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) or act as a metabolically stable isostere [3].

Synthetic Methodology Cross-Coupling Reactions Medicinal Chemistry

4-Bromo-5-fluoro-2-methoxyphenol: Key Application Scenarios for Scientific Procurement


Building Block for Orthogonal, Diversifiable Chemical Libraries

As a dual-halogenated phenol, 4-Bromo-5-fluoro-2-methoxyphenol is a strategic intermediate for constructing compound libraries via sequential functionalization. Its bromine atom is a prime site for standard palladium-catalyzed cross-coupling reactions to install aryl, alkyl, or amino groups, while the fluorine atom can be subsequently displaced or serve as a bioisostere for metabolic stability. This enables the rapid generation of diverse analogs from a single scaffold in a controlled, two-step sequence [1].

Synthesis of Halogenated Ligands and Probes for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns focused on optimizing target engagement, this compound serves as a versatile core for SAR exploration. The bromine atom allows for rapid diversification to identify optimal R-groups for potency, while the fluorine atom is a common tool for modulating pKa of the phenol, blocking oxidative metabolism, or engaging in favorable multipolar interactions with protein binding pockets [1]. This dual utility consolidates multiple optimization goals into a single intermediate.

Precursor for Fluorinated Polymeric Materials and Specialty Chemicals

The phenolic hydroxyl group of 4-Bromo-5-fluoro-2-methoxyphenol can be functionalized to create novel monomers for polymer science. The presence of fluorine imparts desirable properties such as increased hydrophobicity, thermal stability, and chemical resistance to the resulting polymers. As an intermediate, it is used in the development of advanced materials for plastics, adhesives, and coatings where these properties are required .

Mechanistic Probe in InhA Enzyme Inhibition Studies

Although direct quantitative data for this compound is not yet published in primary literature, its structural analogs, such as 4-Bromo-2-methoxyphenol, have been characterized as inhibitors of the InhA enzyme from *Mycobacterium tuberculosis* [2]. Given this class-level inference, 4-Bromo-5-fluoro-2-methoxyphenol is a logical candidate for further investigation as a probe to study the structure-activity relationships of InhA inhibition, particularly regarding the role of fluorine substitution on binding affinity and enzyme kinetics .

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